Ftisadtsk -

Ftisadtsk

Catalog Number: EVT-12555083
CAS Number:
Molecular Formula: C42H68N10O16
Molecular Weight: 969.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of Ftisadtsk generally employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique facilitates the purification of the peptide after each coupling step, ensuring high purity levels in the final product.

Technical Details

  1. Amino Acid Sequence: The specific sequence of Ftisadtsk is critical for its biological activity.
  2. Coupling Agents: Commonly used coupling reagents include N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and subsequently purified using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure
Ftisadtsk is characterized by its unique amino acid sequence, which contributes to its specific binding properties to HER2 receptors. The molecular formula and weight can be derived from its sequence.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.37 g/mol
  • 3D Structure Visualization: Computational modeling software can be used to visualize the peptide's conformation and interaction with HER2.
Chemical Reactions Analysis

Reactions
The primary chemical reactions involving Ftisadtsk pertain to its binding interactions with HER2 receptors. These reactions are crucial for mediating trastuzumab's therapeutic effects.

Technical Details

  1. Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) can quantify the binding affinity between Ftisadtsk and HER2.
  2. Stability Studies: Assessing the stability of Ftisadtsk under physiological conditions is essential for understanding its therapeutic potential.
Mechanism of Action

Process
Ftisadtsk functions by specifically binding to the HER2 receptor, inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.

Data

  • Inhibition of Signaling Pathways: The binding leads to reduced activation of pathways such as PI3K/Akt and MAPK, which are crucial for tumor growth.
  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Ftisadtsk enhances trastuzumab's ability to recruit immune effector cells to kill HER2-positive cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Chemical Properties

  • pH Stability Range: Stable within a physiological pH range (approximately 7.4).
  • Storage Conditions: Should be stored at -20°C to maintain stability over time.
Applications

Scientific Uses
Ftisadtsk is primarily utilized in cancer research, particularly in studies focusing on HER2-positive breast cancer therapies. Its applications include:

  • Research Tool for Drug Development: Used in developing novel therapeutic strategies targeting HER2.
  • Biomarker Studies: Investigated as a potential biomarker for monitoring treatment efficacy in patients receiving trastuzumab therapy.
  • Peptide-Based Therapeutics Development: Explored for creating new peptide-based drugs that mimic or enhance its action against HER2.
Fundamental Role of FTISADTSK in Therapeutic Antibody Bioanalysis

FTISADTSK as a Signature Peptide for Trastuzumab Quantification

FTISADTSK (CAS: 1431957-73-1) is a tryptic peptide derived from the heavy chain complementarity-determining region (CDR) of the therapeutic monoclonal antibody (mAb) trastuzumab. With the amino acid sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys and a molecular weight of 969.05 g/mol (C₄₂H₆₈N₁₀O₁₆), it serves as a unique analytical surrogate for quantifying trastuzumab in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [4]. This peptide's role stems from its exclusivity to trastuzumab's variable domain, absence in endogenous human proteins, and consistent detectability in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. Key attributes include:

  • Sensitivity: Enables quantification of trastuzumab at concentrations as low as 0.25 μg/mL in human serum, critical for pharmacokinetic (PK) studies during cancer therapy [5].
  • Stability: Resists degradation during sample processing, allowing accurate tracking of trastuzumab levels in plasma and serum over time [1].
  • Internal Standard Compatibility: Paired with stable isotope-labeled (SIL) analogs (e.g., ¹³C/¹⁵N-labeled FTISADTSK) to correct for extraction variability during LC-MS/MS workflows [3] [8].

Table 1: Key Physicochemical Properties of FTISADTSK

PropertyValue
CAS Number1431957-73-1 (free base)
Molecular FormulaC₄₂H₆₈N₁₀O₁₆
Molecular Weight969.05 g/mol
Tryptic Peptide SequenceFTISADTSK
Origin (mAb)Trastuzumab heavy chain (residues 68-76)
Detection Sensitivity (LLOQ)0.25 μg/mL in serum

Complementary Determining Region Specificity and Analytical Selectivity

The analytical power of FTISADTSK lies in its location within trastuzumab’s CDR, which confers epitope-specific uniqueness. Unlike framework-derived peptides, CDR sequences are distinct across mAbs, enabling FTISADTSK to differentiate trastuzumab from:

  • Co-administered mAbs: e.g., pertuzumab (which uses FTLSVDR as its signature peptide) in dual HER2-targeting therapies [2] [5].
  • Endogenous Immunoglobulins: Human plasma contains ~10,000 proteins, but FTISADTSK’s sequence is absent in endogenous IgG databases (validated via BLAST searches) [5] [7].
  • Structural Variants: Deamidation or oxidation in the CDR alters FTISADTSK’s chromatographic behavior (e.g., shifted retention time), allowing detection of trastuzumab modifications in vivo. For example, deamidation at Asn-55 (adjacent to FTISADTSK) reduces antigen binding—a critical quality attribute (CQA) monitored via peptide-level assays [2] [7].

Methodological Validation:

  • Cross-reactivity Testing: Affimer-based enrichment pulls down trastuzumab without co-isolating pertuzumab or endogenous IgGs, ensuring FTISADTSK’s signal specificity [2].
  • Forced Degradation Studies: Stressing trastuzumab at 37°C induces FTISADTSK modifications detectable by LC-MS, mimicking in vivo biotransformation [2].

Table 2: Selectivity Assessment of FTISADTSK Against Common Interferences

Potential InterferenceImpact on FTISADTSK Quantification
Endogenous human IgGsNo cross-reactivity (BLAST-confirmed)
Pertuzumab (anti-HER2 mAb)Distinct surrogate peptide (FTLSVDR)
Trastuzumab aggregatesUnaffected (quantifies monomeric form)
Plasma matrix componentsRemoved via Protein A/Affimer cleanup

Methodological Paradigms for Surrogate Peptide Selection

FTISADTSK exemplifies three core principles for ideal surrogate peptide selection in mAb bioanalysis:

  • Uniqueness and Proteomic Context:
  • Must derive from a variable domain (CDR) to avoid homology with other proteins. FTISADTSK’s position in trastuzumab’s heavy chain (residues 68–76) was identified via in silico digestion (e.g., using mMass software) and validated against SwissProt databases [2] [5].
  • Lysine Conjugation Sensitivity: For antibody-drug conjugates (ADCs) like trastuzumab emtansine (T-DM1), lysine-conjugated drugs block trypsin cleavage at FTISADTSK’s C-terminal lysine. This necessitates alternative peptides (e.g., IYPTNGYTR) for accurate quantification [8].
  • Physicochemical Suitability for LC-MS/MS:
  • Ionization Efficiency: FTISADTSK’s doubly charged precursor ion ([M+2H]²⁺ m/z 485.2) yields high-intensity fragments (e.g., y₆⁺ 608.3, y₇⁺ 721.4) under optimized collision energies (23 eV) [1] [8].
  • Chromatographic Resolvability: Hydrophobicity allows retention on C18 columns, separating it from hydrophilic plasma matrix components [7].
  • Resilience to Post-Translational Modifications (PTMs):
  • While FTISADTSK itself lacks PTM hotspots (e.g., deamidation sites), adjacent modifications alter its recovery during immunocapture. Affimer reagents targeting trastuzumab’s CDR enable >70% enrichment efficiency even after in vivo modifications [2].

Table 3: Methodological Workflows Leveraging FTISADTSK for Trastuzumab Quantification

Workflow StepProtocolRole of FTISADTSK
Sample EnrichmentProtein A/Affimer bead capture from plasmaIsolates intact trastuzumab
DigestionTrypsin + 0.5% sodium deoxycholate, 10 mM DTT, 37°C overnightGenerates FTISADTSK from heavy chain
LC-MS/MS DetectionC18 column (Polar Omega 100Å); 0.1% FA/ACN gradient; MRM m/z 485.2→608.3Quantifies via fragment ion peak area
Data AnalysisLinear regression (1/x² weighting) with SIL internal standardCorrects for process variability

Properties

Product Name

Ftisadtsk

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

Molecular Formula

C42H68N10O16

Molecular Weight

969.0 g/mol

InChI

InChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1

InChI Key

RWCAPLOZSLPNEV-BNFYKCPDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.